4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both a thiophene and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of sulfur atoms in both the thiophene and thiazole rings contributes to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid typically involves the condensation of appropriate thiophene and thiazole precursors. One common method is the Gewald reaction, which involves the condensation of a thiocarbonyl compound with a nitrile and an α-methylene carbonyl compound in the presence of a base . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiophene and thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene and thiazole derivatives.
Scientific Research Applications
4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory, anticancer, and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The sulfur atoms in the thiophene and thiazole rings can form strong interactions with biological macromolecules, such as proteins and enzymes. This interaction can modulate the activity of these macromolecules, leading to the compound’s observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as 2-Butylthiophene and 2-Octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Thiazole derivatives: Such as thiazole-4-carboxylic acid and 2-aminothiazole, which have various biological activities.
Uniqueness
4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both thiophene and thiazole rings in its structure. This dual-ring system enhances its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-5-7(9(11)12)14-8(10-5)6-2-3-13-4-6/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGULDBMEXPEPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CSC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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